molecular formula C9H5BrFN B1591856 3-Bromo-6-fluoroquinoline CAS No. 205114-16-5

3-Bromo-6-fluoroquinoline

Cat. No. B1591856
M. Wt: 226.04 g/mol
InChI Key: BDFONODCJLSXEP-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoroquinoline is an organic compound of the quinoline family, which is composed of two fused aromatic rings. It is used in various scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and materials. This compound is also used in the study of the mechanism of action and biochemical and physiological effects of certain drugs.

Scientific Research Applications

Synthesis and Functionalization

3-Bromo-6-fluoroquinoline has been a subject of interest in synthetic chemistry, particularly in the synthesis and functionalization of quinoline derivatives. Studies have shown that bromo-fluoroquinolines can be effectively converted into various carboxylic acids and other functionalized compounds through halogen/metal permutation and deprotonation processes. For instance, mono- and disubstituted 2-bromo-3-fluoroquinolines have been transformed into 3-fluoroquinoline carboxylic acids and 2-bromo-3-fluoroquinoline carboxylic acids, demonstrating the versatility of these compounds in organic synthesis (Ondi, Volle, & Schlosser, 2005).

Antibacterial and Antifungal Applications

Research has also delved into the biological activities of bromo-fluoroquinoline derivatives. Some studies indicate significant antibacterial and antifungal activities against various pathogenic strains. For example, thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives synthesized from 2‐Bromo‐4‐fluoroaniline have shown broad antibacterial activity against both gram-positive and gram-negative bacteria, with certain compounds also displaying notable antifungal properties (Abdel‐Wadood et al., 2014).

Anticancer Potential

The potential of bromo-fluoroquinolines as anticancer agents has been explored, with some compounds exhibiting promising antiproliferative activity. For instance, certain quinoline derivatives have been tested against various cancer cell lines, revealing compounds like 6‐Bromo‐5‐nitroquinoline to exhibit significant anticancer properties (Köprülü et al., 2018).

Role in Drug Synthesis

Furthermore, bromo-fluoroquinoline derivatives serve as key intermediates in drug synthesis. These compounds have been utilized in the synthesis of antibiotics and other therapeutic agents, demonstrating their importance in pharmaceutical research. For example, the synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines, closely related to 3-Bromo-6-fluoroquinoline, has proven essential in the development of new antimicrobial drugs (Flagstad et al., 2014).

properties

IUPAC Name

3-bromo-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFONODCJLSXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592677
Record name 3-Bromo-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-fluoroquinoline

CAS RN

205114-16-5
Record name 3-Bromo-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-6-fluoroquinoline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-Fluoroindole (2.00 g, 14.8 mmol) and benzyltriethylammonium chloride (168.5 mg, 0.740 mmol) in toluene (3.00 mL) and bromoform (3.00 mL) at 40° C. was added a solution of sodium hydroxide (4.44 g, 111 mmol) in water (12.0 mL) in a dropwise manner. The reaction then stirred at 40° C. for 48 h. After cooling, the solvent was evaporated and the residue was diluted with methyl tert-butyl ether (100 mL) and water (100 mL). The aqueous layer was extracted with methyl tert-butyl ether. The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure to give 2.00 g of crude material. Purification by silica gel flash chromatography (0-2% ethyl acetate in petroleum ether) provided 3-bromo-6-fluoroquinoline (503 mg, 15% yield) as a white solid. 1H NMR (400 MHz, CD3OD, 6): 8.87 (d, J=2.0 Hz, 1H), 8.27 (d, J=2.0 Hz, 1H), 8.08 (dd, J=9.2, 5.6 Hz, 1H), 7.52-7.41 (m, 1H), 7.35 (dd, J=8.8, 2.8 Hz, 1H). (M+1): 225.6.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
168.5 mg
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Gershon, DD Clarke, M Gershon - Monatshefte für Chemie/Chemical …, 2002 - Springer
6-Fluoro-8-quinolinol was prepared from 2-amino-5-fluorophenol by a Skraup synthesis. No synergism was observed between 5-fluoro- and 6-fluoro-8-quinolinols or between 6-fluoro- …
Number of citations: 16 link.springer.com
G Selivanova, A Skolyapova, V Krasnov… - Available at SSRN … - papers.ssrn.com
… Bromination of Q-2-one 10 at 80 C for 1 h gave only 3bromo-6-fluoroquinoline-2(1H)-one (27) (63%) (Table 2, entry 19), but decreasing the temperature to 60 C (entry 20) allowed us to …
Number of citations: 0 papers.ssrn.com
SS Gupta, KK Sharma, M Prajapati… - Asian Journal of …, 2020 - Wiley Online Library
… Further, electron deficient 3-bromo-6-fluoroquinoline (1 f) produced quantitative yield of 6,6’-difluoro-3,3’-biquinoline (2 f) in 15 min, and highlights the immense potential and utility of …
Number of citations: 6 onlinelibrary.wiley.com
FK Verkhov, AD Skolyapova, VI Krasnov… - Journal of Fluorine …, 2023 - Elsevier
… Bromination of Q-2-one 10 at 80 C for 1 h gave only 3‑bromo-6-fluoroquinoline-2(1H)-one (27) (63%) (Table 2, entry 19), but decreasing the temperature to 60 C (entry 20) allowed us to …
Number of citations: 0 www.sciencedirect.com

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